1H-Indole, 1-nitroso-
Description
Contextualization within N-Nitroso Compound Chemistry and Indole (B1671886) Derivatives
1H-Indole, 1-nitroso-, also known as 1-nitrosoindole, is a heterocyclic aromatic compound that belongs to two significant classes of molecules in organic chemistry: indole derivatives and N-nitroso compounds. chemicea.com Indole itself is a prominent heterocyclic compound featuring a bicyclic structure where a benzene (B151609) ring is fused to a five-membered pyrrole (B145914) ring. chemicea.com This indole scaffold is a core component of many biologically important molecules, including the essential amino acid tryptophan. chemicea.com
The attachment of a nitroso (-NO) group to the nitrogen atom of the indole ring places 1-nitrosoindole within the broader class of N-nitroso compounds, often called nitrosamines. chemicea.comacs.org N-nitroso compounds are characterized by the N-N=O functional group. acs.orgmit.edu The chemistry of these compounds is heavily influenced by the zwitterionic character of the N-nitroso group, which imparts significant double bond character to the N-N bond and affects their reactivity. acs.orgmit.edu In 1-nitrosoindole, the introduction of the nitroso group at the nitrogen-1 position significantly alters the electronic properties of the parent indole structure. It creates an electrophilic center, which greatly enhances the compound's reactivity towards nucleophilic species. This modification distinguishes its chemical behavior from both the parent indole and other N-nitroso compounds.
Historical Development and Key Milestones in 1-Nitrosoindole Synthesis and Reactivity Studies
The synthesis of 1-nitrosoindole and its derivatives is typically achieved through the nitrosation of the corresponding indole. A common laboratory method involves the reaction of indole with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid like hydrochloric acid. These reactions are generally performed at low temperatures (0–5°C) to prevent the decomposition of the thermally labile nitroso product. Kinetic studies on the nitrosation of 3-substituted indoles have revealed that the reaction is an equilibrium between the indole derivative, nitrous acid, and the resulting 1-nitrosoindole. rsc.org A key finding from these studies is the reaction's insensitivity to the acidity of the medium and the absence of catalysis by typical nitrosation catalysts like halides, which contrasts with the kinetic behavior of many other N-nitrosation reactions. rsc.org
A significant milestone in understanding the reactivity of 1-nitrosoindoles was the discovery of their ability to act as efficient transnitrosating agents. nih.govle.ac.uk Unlike many other genotoxic N-nitroso compounds that are known to function by alkylating DNA, N-nitrosoindoles primarily exert their effects by transferring the nitroso group to nucleophilic sites on other molecules, particularly purine (B94841) bases. nih.govle.ac.uk Research using model compounds like 1-nitrosoindole-3-acetonitrile (B1194388) (NIAN) demonstrated that these reactions occur readily at physiological pH. nih.govresearchgate.netacs.org This transnitrosation leads to depurination, deamination to form products like hypoxanthine (B114508) and xanthine, and the formation of novel nucleobase analogues such as oxanine. nih.govresearchgate.net
More recent developments in synthetic methodology have provided novel and efficient routes to substituted nitrosoindoles. For instance, a Rh(III)-catalyzed one-pot synthesis was developed to produce 3-nitrosoindoles from N-nitrosoanilines and sulfoxonium ylides. organic-chemistry.orgorganic-chemistry.org This process is notable for the dual role of the N-nitroso group, which acts as both a directing group for C-H activation and as an internal nitrosation agent, highlighting modern advancements in atom-economical synthetic strategies. organic-chemistry.org
Fundamental Significance of 1-Nitrosoindole in Organic Chemistry and Chemical Transformations
1-Nitrosoindole is a versatile intermediate in organic synthesis and a valuable tool in chemical biology due to its distinct reactivity profile. researchgate.net Its fundamental significance stems from its participation in a variety of chemical transformations, driven primarily by the electrophilic nature of the N-nitroso group and the reactivity of the indole ring.
A primary reaction pathway for 1-nitrosoindoles is transnitrosation , the transfer of the nitroso group to a nucleophile. nih.gov This process is particularly relevant in biological contexts, where N-nitrosoindoles can modify nucleophilic sites on purine bases of DNA, leading to potentially mutagenic products. nih.govle.ac.uknih.gov The ability to efficiently deliver a nitroso group makes these compounds distinct from many other N-nitroso agents. nih.gov Studies have also investigated the reaction of indoles with nitroxyl (B88944) (HNO) donors like Angeli's salt, which, in the presence of oxygen, leads to the formation of N-nitrosoindoles. nih.govacs.org This reaction is believed to proceed through an electrophilic attack of HNO on the indole nitrogen. nih.govacs.org
The compound also undergoes several other key transformations:
Electrophilic Substitution: The electron-withdrawing nature of the N-nitroso group influences the reactivity of the indole ring towards electrophiles. Substitution typically occurs at the C-3 position.
Reduction: The nitroso group can be selectively reduced to an amino group using reagents like sodium borohydride (B1222165) or through catalytic hydrogenation, yielding 1-aminoindoles.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412), can oxidize the nitroso group to a nitro group (-NO₂), forming 1-nitroindole derivatives.
Ring Expansion: In the presence of acid, 1-nitrosoindole can undergo ring expansion to form other heterocyclic structures, such as 1H-indazole-3-carboxaldehyde.
These transformations underscore the utility of 1-nitrosoindole as a precursor for a range of other functionalized indole and heterocyclic compounds. organic-chemistry.org
Data Tables
Table 1: Physical and Chemical Properties of 1H-Indole, 1-nitroso-
| Property | Value | Source |
| IUPAC Name | 1-nitrosoindole | nih.gov |
| Molecular Formula | C₈H₆N₂O | nih.gov |
| Molecular Weight | 146.15 g/mol | nih.govsimsonpharma.com |
| CAS Number | 117782-96-4 | nih.govsimsonpharma.com |
| Canonical SMILES | C1=CC=C2C(=C1)C=CN2N=O | |
| InChIKey | OWNZIVKKOPUAGJ-UHFFFAOYSA-N |
Table 2: Key Chemical Reactions of 1-Nitrosoindole
| Reaction Type | Reagents and Conditions | Major Product(s) | Source |
| Reduction | Sodium borohydride (NaBH₄) in methanol (B129727) or H₂/Pd-C | 1-Aminoindole derivatives | |
| Oxidation | Potassium permanganate (KMnO₄) or H₂O₂ in acidic media | 1-Nitroindole derivatives | |
| Electrophilic Substitution | Halogens (e.g., Br₂), acyl chlorides | C-3 substituted indoles (e.g., 1-nitroso-3-bromoindole) | |
| Ring Expansion | HCl/NaNO₂ | 1H-Indazole-3-carboxaldehyde | |
| Transnitrosation | Purine nucleosides/nucleotides at physiological pH | Deaminated and depurinated bases, oxanine | nih.govle.ac.uk |
Structure
3D Structure
Properties
IUPAC Name |
1-nitrosoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-9-10-6-5-7-3-1-2-4-8(7)10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNZIVKKOPUAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478864 | |
| Record name | 1H-Indole, 1-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117782-96-4 | |
| Record name | 1H-Indole, 1-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117782964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 1-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-INDOLE, 1-NITROSO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2M85SRD2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1h Indole, 1 Nitroso and Its Analogs
Direct N-Nitrosation Approaches to Indole (B1671886) Systems.soton.ac.ukresearchgate.net
Direct N-nitrosation is a primary and widely employed method for the synthesis of 1H-Indole, 1-nitroso-. This approach involves the introduction of a nitroso group (-N=O) directly onto the nitrogen atom of the indole ring. ontosight.ai
Nitrosating Reagents and Reaction Conditions for N-Nitrosation of Indoles.soton.ac.ukresearchgate.netnih.gov
A variety of nitrosating agents and reaction conditions are utilized for the N-nitrosation of indoles, each with its own advantages and specific applications.
Common Nitrosating Agents:
| Nitrosating Agent | Description |
| Sodium Nitrite (B80452) (NaNO₂) / Acid | A common method involves the in situ generation of nitrous acid (HNO₂) from sodium nitrite and a mineral acid like hydrochloric acid. ontosight.ai This reaction is typically performed at low temperatures (0-5°C) to prevent the decomposition of the resulting nitroso compound. |
| Alkyl Nitrites | Reagents like tert-butyl nitrite (TBN) are effective nitrosating agents, particularly in organic media. nih.gov They are often used under mild conditions. nih.gov |
| Nitrosyl Halides | Compounds such as nitrosyl chloride (NOCl) are powerful nitrosating agents used in anhydrous (water-free) conditions. researchgate.net Solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724), and dimethylformamide are commonly used. nih.gov |
| Dinitrogen Trioxide (N₂O₃) | A potent nitrosating agent, often generated in situ, that offers good atom economy. researchgate.netresearchgate.net |
| Angeli's Salt | This nitroxyl (B88944) (HNO) donor has been shown to effectively nitrosate indoles, particularly tryptophan derivatives, at physiological pH in the presence of oxygen. acs.org |
The choice of reagent and conditions, such as solvent and temperature, can significantly influence the reaction's outcome and yield. For instance, electron-rich indoles are highly reactive and require mild conditions, often at 0°C, while electron-deficient indoles may necessitate higher temperatures, up to 80°C, for complete conversion. rsc.org
Mechanistic Investigations of Electrophilic Nitrosation on Indole Nitrogen.
The N-nitrosation of indoles is generally understood to proceed through an electrophilic attack on the indole nitrogen. ontosight.ai The active nitrosating species, often the nitrosonium ion (NO⁺) or a related electrophile, is attracted to the electron-rich nitrogen atom of the indole ring. ontosight.ai
Studies have explored the kinetics and mechanisms of this reaction. For example, the nitrosation of various indole derivatives, including indole-3-acetonitrile (B3204565) and indole-3-carbinol, has been investigated, revealing that these compounds readily form N-nitroso products upon treatment with nitrite under acidic conditions. nih.gov The stability of these products can vary depending on the pH. nih.gov
Interestingly, research on the reaction of indoles with Angeli's salt suggests a mechanism involving the electrophilic attack of nitroxyl (HNO) on the indole nitrogen. This is followed by a reaction of the intermediate hydroxylamine (B1172632) derivative with oxygen to form the N-nitrosoindole. soton.ac.ukacs.org This pathway is distinct from nitrosation by other agents like peroxynitrite. acs.org
Solvent Effects and Catalysis in N-Nitrosation Reactions.soton.ac.ukresearchgate.net
The choice of solvent plays a critical role in the efficiency of N-nitrosation reactions. Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile are frequently employed when using alkyl nitrites. nih.gov The use of an appropriate solvent can enhance the reaction rate and yield. For instance, in certain nitration reactions of N-Boc indole, switching to acetonitrile as the solvent dramatically increased the product yield. rsc.org
Catalysis can also facilitate N-nitrosation. Lewis acids such as tin(IV) chloride and bismuth(III) chloride can promote the reaction in dichloromethane. nih.gov Similarly, Brønsted acids like para-toluenesulfonic acid have been used to trigger the formation of nitrosamines from secondary amines in the presence of sodium nitrite. nih.gov In some cases, even in the absence of strong acids, the reaction can proceed, as demonstrated by the use of K₂S₂O₈ as an oxidant with NaNO₂ to achieve radical nitration and nitrosation of indoles. researchgate.netsci-hub.se
Indirect and Cascade Synthetic Strategies Incorporating the 1-Nitrosoindole Moiety.
Beyond direct nitrosation, more intricate synthetic methodologies have been developed that incorporate the 1-nitrosoindole structure as part of a larger, often multi-step, reaction sequence. These strategies offer access to complex molecular architectures.
Transition-Metal-Catalyzed Approaches (e.g., Rh(III)-Catalyzed C-H Activation and Cyclization).researchgate.netmdpi.com
Transition-metal catalysis, particularly with rhodium(III), has emerged as a powerful tool for the synthesis of indole derivatives, including those bearing a nitroso group. researchgate.netmdpi.com
A notable example is the Rh(III)-catalyzed cascade reaction for the synthesis of 3-nitrosoindoles from N-nitrosoanilines and sulfoxonium ylides. organic-chemistry.orgnih.govacs.org In this one-pot synthesis, the N-nitroso group acts as a directing group, guiding the regioselective C-H activation of the aniline (B41778). organic-chemistry.orgacs.org The reaction proceeds through acylmethylation, followed by a nitroso transfer and cyclization mediated by trifluoroacetic acid (TFA). organic-chemistry.orgacs.org This method is valued for its mild conditions, good yields, and tolerance of various functional groups. organic-chemistry.org
Another innovative Rh(III)-catalyzed approach involves the reaction of N-nitrosoanilines with α-diazo-β-keto compounds. acs.orgnih.gov This method provides a traceless and atom-economical route to the indole skeleton through a cascade C-H activation and cyclization/denitrosation process. acs.orgnih.gov
Electrochemical Synthesis Routes to N-Nitrosoindoles.
Electrochemical methods offer a sustainable and often milder alternative to traditional chemical synthesis. nih.gov Electrosynthesis has been applied to the formation of various nitroso compounds. rsc.org
For instance, an electrochemical method for the N-nitrosation of secondary amines has been developed using sodium nitrite as the nitrosating source in a continuous-flow system. cardiff.ac.uk This approach avoids the need for additional hazardous reagents and operates at ambient temperatures. cardiff.ac.uk While not specific to 1H-indole, 1-nitroso-, this methodology demonstrates the potential of electrochemistry for the synthesis of N-nitrosamines. cardiff.ac.uk
Furthermore, electrochemical methods have been used for the synthesis of various nitrogen-containing heterocycles through processes like intramolecular dehydrogenative N-N coupling, highlighting the versatility of this technique in constructing complex ring systems that could potentially include the N-nitrosoindole motif. nih.gov
Multi-Component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs), where multiple starting materials react in a single operation to form a product that incorporates portions of all reactants, are a cornerstone of efficient organic synthesis. ekb.egnih.gov These reactions, along with one-pot syntheses, are highly valued for their ability to generate complex molecules from simple precursors in a streamlined fashion, minimizing the need for isolating intermediates and thereby saving time and resources. wikipedia.org
A notable one-pot synthesis for a related compound, 3-nitrosoindoles, has been developed utilizing a Rh(III)-catalyzed tandem acylmethylation, nitroso migration, and cyclization cascade. organic-chemistry.org This process starts from readily available N-nitrosoanilines and sulfoxonium ylides. organic-chemistry.org The N-nitroso group uniquely functions as both a directing group for C-H activation and as the internal source for the nitroso group that is ultimately transferred to the indole ring. organic-chemistry.org This method is scalable and avoids the need for external oxidizing agents. organic-chemistry.orgacs.org
The general attractiveness of one-pot and multi-component strategies in indole chemistry is well-documented. nih.govorganic-chemistry.org For instance, three-component reactions involving 1H-indole-3-carbaldehyde, malononitrile, and various amine derivatives have been used to create complex indole structures in a single step. ekb.eg Similarly, other MCRs have been employed to synthesize diverse indole derivatives, highlighting the versatility of this approach in building molecular complexity efficiently. nih.govresearchgate.net These methods often lead to the formation of pharmaceutically interesting scaffolds, such as indole-pyrrole hybrids, through chemoselective one-pot cycloaddition reactions. rsc.org The development of such protocols underscores a continuous effort to make the synthesis of complex molecules more direct and efficient. beilstein-journals.org
Table 1: Example of a One-Pot Synthesis for 3-Nitrosoindoles This table is based on the findings from the Rh(III)-catalyzed synthesis of 3-nitrosoindoles, a related class of compounds.
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | One-pot, tandem cascade reaction | organic-chemistry.org |
| Starting Materials | N-nitrosoanilines, Sulfoxonium ylides | organic-chemistry.org |
| Catalyst System | [Cp*RhCl2]2/Ag2CO3 | organic-chemistry.org |
| Key Steps | 1. Rh(III)-mediated C-H activation 2. Acylmethylation 3. TFA-mediated nitroso transfer 4. Cyclization | organic-chemistry.org | | Key Advantage | N-nitroso group acts as both directing group and internal nitrosation agent. | organic-chemistry.org | | Scalability | The process is scalable. | organic-chemistry.org |
Green Chemistry Principles in 1-Nitrosoindole Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comacs.org Key principles include maximizing atom economy, using safer solvents (or no solvent at all), and improving energy efficiency, all of which are increasingly being applied to the synthesis of nitroso compounds. primescholars.commdpi.com
Solvent-Free and Mild Reaction Conditions
A significant advancement in the green synthesis of N-nitroso compounds involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. rsc.org This methodology allows for the efficient N-nitrosation of various secondary amines, including those with sensitive functional groups, without the need for solvents, metals, or acids. rsc.org The reactions often proceed smoothly at room temperature, and the products can be easily isolated, which aligns with the green chemistry goal of simplifying processes and reducing waste. rsc.orgrsc.org
The benefits of solvent-free approaches, often referred to as neat reactions, include reduced environmental impact, lower costs, and sometimes unique reactivity that is not achievable in solution. rsc.orgcem.com Techniques like ball milling are also emerging as a sustainable alternative to traditional solution-based chemistry for synthesizing pharmaceutically important molecules. rsc.org For instance, solvent-free 1,3-dipolar cycloadditions have been shown to proceed with reduced reaction times while maintaining good yields and selectivity. mdpi.com An operationally simple, one-pot, solvent- and metal-free protocol has also been developed for synthesizing complex γ-carboline derivatives from indole aldehydes, further demonstrating the potential of these green conditions. beilstein-journals.org
Table 2: Comparison of Reaction Conditions for N-Nitrosation
| Condition | Traditional Methods | Green Chemistry Approach | Reference |
|---|---|---|---|
| Nitrosating Agent | Nitrogen oxides (N2O3, N2O4), Fremy's salt | tert-butyl nitrite (TBN) | rsc.org |
| Solvent | Typically requires organic solvents | Solvent-free | rsc.org |
| Catalyst | Often requires acid or metal catalysts | Catalyst-free (metal and acid) | rsc.org |
| Temperature | Variable, can require heating or cooling | Room temperature | rsc.org |
| Work-up | Often involves lengthy separation processes | Easy isolation of product | rsc.org |
| Substrate Scope | Can be limited by harsh conditions | Tolerates sensitive functional groups (e.g., Boc, TBDMS, phenols, olefins) | rsc.org |
Atom Economy and Efficiency in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. libretexts.orgwikipedia.org An ideal reaction has 100% atom economy, meaning there are no waste byproducts. libretexts.org This concept forces chemists to design syntheses that are inherently less wasteful, which is a shift from focusing solely on chemical yield. jocpr.comwikipedia.org
In the context of nitrosoindole synthesis, the Rh(III)-catalyzed one-pot approach to 3-nitrosoindoles demonstrates high atom economy. organic-chemistry.org The reaction is designed such that the only byproducts are dimethyl sulfoxide (B87167) (DMSO) and water, which are relatively benign and low in molecular weight. organic-chemistry.org The key transformation involves an intramolecular transfer of the nitroso group, which is a highly efficient use of the atoms within the starting material. organic-chemistry.org This contrasts with classical syntheses that might use external nitrosating agents and generate significant salt or acid byproducts, leading to a lower atom economy even with a high percentage yield. primescholars.comlibretexts.org Designing reactions like catalytic hydrogenations or cycloadditions, which are inherently atom-economical, is a primary goal in developing sustainable synthetic methods. wikipedia.org
Reactivity and Mechanistic Pathways of 1h Indole, 1 Nitroso
Electrophilic and Nucleophilic Reactivity of the N-Nitroso Group
The N-nitroso group (-N=O) is a versatile functional group that can exhibit both electrophilic and nucleophilic properties. In the context of 1-nitrosoindole, the nitrogen of the nitroso group is electron-deficient, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom possesses lone pairs of electrons and can act as a nucleophile.
Nucleophilic Additions to the Nitroso Function
The nitrogen atom of the nitroso group in 1-nitrosoindole is electrophilic and can react with a variety of nucleophiles. These reactions are analogous to the nucleophilic additions to carbonyl compounds. The addition of a nucleophile to the nitroso nitrogen results in the formation of a tetrahedral intermediate, which can then undergo further reactions.
Nitrones, which are isoelectronic with nitroso compounds, readily undergo nucleophilic addition of organometallic reagents. academie-sciences.fr This reactivity is attributed to the iminium character of the C=N moiety, rendering it electrophilic. academie-sciences.fr Similarly, the N=O group in 1-nitrosoindole is polarized, with a partial positive charge on the nitrogen, making it a target for nucleophilic attack. The addition of soft carbon nucleophiles, such as enolates, to nitrones often requires activation, for instance with acyl halides, to form highly electrophilic N-oxyiminium ions. nii.ac.jp
Electrophilic Attacks on the Indole (B1671886) Ring System
The introduction of the nitroso group at the N-1 position of the indole ring influences the electron density of the aromatic system. While the indole nucleus is generally electron-rich and prone to electrophilic substitution, the N-nitroso group can modulate this reactivity.
Electrophilic substitution reactions on the indole ring are well-documented. For instance, the nitration of indole derivatives can be achieved using various nitrating agents. nih.govrsc.org A method for the regioselective synthesis of 3-nitroindoles involves the use of trifluoroacetyl nitrate (B79036), generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride. nih.govrsc.org This reagent acts as an electrophilic nitrating agent, attacking the electron-rich C-3 position of the indole ring. nih.gov
Reductive Transformations of 1-Nitrosoindoles
The N-nitroso group is readily reduced under various conditions, leading to a range of products depending on the reducing agent and reaction parameters. These transformations are of significant interest for the synthesis of various nitrogen-containing compounds.
Chemoselective Reduction Pathways and Reagents
The reduction of nitroso compounds can be achieved using a variety of reagents, and the outcome of the reaction can often be controlled to selectively produce different products. researchgate.net The chemoselective reduction of nitro compounds to amines or hydroxylamines is a common transformation in organic synthesis. researchgate.netwikipedia.org
Several reagents are known to effect the reduction of nitro and nitroso compounds. Catalytic hydrogenation using catalysts such as platinum(IV) oxide or Raney nickel is a common method for the reduction of aliphatic nitro compounds to amines. wikipedia.org For aromatic nitro compounds, catalytic hydrogenation with Raney nickel or palladium-on-carbon is also widely used. wikipedia.org Other reducing agents include iron in acidic media and sodium hydrosulfite. wikipedia.org The choice of reagent and reaction conditions can allow for the selective reduction of the nitroso group in the presence of other functional groups.
A study on the N-nitrosation of secondary amines demonstrated a chemoselective method where the nitrosonium ion (NO+) preferentially attacks the nitrogen of the secondary amine, even in the presence of an aromatic ring. jchr.org This highlights the possibility of selectively targeting the N-nitroso group for reduction in 1-nitrosoindole.
| Reagent/Catalyst | Product Type | Reference |
| Platinum(IV) oxide (PtO₂) | Amine | wikipedia.org |
| Raney nickel | Amine | wikipedia.org |
| Palladium-on-carbon | Amine | wikipedia.org |
| Iron in acidic media | Amine | wikipedia.org |
| Zinc dust and ammonium chloride | Hydroxylamine (B1172632) | wikipedia.org |
Formation of Hydrazine (B178648) Derivatives and Denitrosation
A key reductive transformation of 1-nitrosoindoles is their conversion to the corresponding hydrazine derivatives, specifically 1-aminoindoles. This reduction involves the conversion of the N-nitroso group to an amino group.
The catalytic hydrogenation of substituted nitrosoamines is a known method for the preparation of hydrazine derivatives. google.com For example, unsymmetrical dimethylhydrazine can be produced by the catalytic hydrogenation of nitrosodimethylamine using a palladium catalyst. google.com This process can be applied to the synthesis of 1-aminoindoles from 1-nitrosoindoles.
Denitrosation, the removal of the nitroso group, is another important reaction of 1-nitrosoindoles. This can occur under both reductive and acidic conditions. nih.govdur.ac.uk The N-N bond in 1-nitrosoindoles is susceptible to cleavage. clockss.org For instance, under acidic conditions, such as with hydrobromic acid in acetic acid, the N-N bond is readily cleaved. clockss.org Even weak nucleophiles can attack the 1-nitrosoindole system, leading to the regeneration of the parent indole. clockss.org The metabolic denitrosation of N-nitrosamines can proceed through a cytochrome P450-dependent one-electron reduction of the nitrosamine (B1359907) molecule. nih.gov
Oxidative Transformations of 1-Nitrosoindoles
The oxidation of 1-nitrosoindoles can lead to the formation of 1-nitroindoles. This transformation involves the addition of an oxygen atom to the nitrogen of the nitroso group. The oxidation of indoles, in general, is a fundamental organic transformation that can yield a variety of valuable nitrogen-containing compounds. researchgate.net
Various oxidizing agents and conditions have been developed for the oxidation of indoles. springernature.comnih.gov For instance, the oxidation of indoles to 2-oxindoles can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS). researchgate.net A greener approach utilizes oxone and a halide catalyst for the chemo- and regioselective oxidation of indoles. springernature.com While these methods target the indole ring, specific conditions can be employed for the oxidation of the N-nitroso group. The formation of N-nitrosoindoles can occur via the electrophilic attack of nitroxyl (B88944) (HNO) on the indole nitrogen, followed by a reaction of the intermediate hydroxylamine derivative with oxygen. nih.govresearchgate.net This suggests that the reverse reaction, the oxidation of the nitroso group, is a plausible transformation.
Conversion to Nitramines and Other Oxidized Products
The N-nitroso group of 1H-Indole, 1-nitroso- is susceptible to oxidation, leading to the formation of the corresponding N-nitramine, 1-nitroindole. This transformation is a key reaction pathway for N-nitrosamines. While specific studies detailing the direct oxidation of 1H-Indole, 1-nitroso- are not extensively documented in the provided search results, the general reactivity of N-nitrosamines suggests that various oxidizing agents can effect this conversion.
In a related context, the formation of N-nitrosoindoles can occur from the corresponding indole derivatives under specific conditions. For instance, the reaction of tryptophan derivatives with Angeli's salt (a nitroxyl donor) in the presence of oxygen at physiological pH yields the corresponding N-nitrosoindoles. scispace.comnih.govacs.org The proposed mechanism involves an initial electrophilic attack of nitroxyl (HNO) on the indole nitrogen, forming an intermediate hydroxylamine derivative, which is then oxidized by oxygen. nih.gov This highlights the susceptibility of the N-H bond in indoles to nitrosation and subsequent oxidation reactions.
The oxidation of thiols by nitric oxide-derived species can be modulated by superoxide, leading to a balance between nitrosation and oxidation products. researchgate.net This principle may extend to the indole nitrogen, where the local redox environment could influence whether the N-nitroso compound is formed or further oxidized to a nitramine.
Rearrangement Reactions and Isomerizations
The Fischer-Hepp rearrangement is a characteristic reaction of aromatic N-nitrosamines, wherein the nitroso group migrates from the nitrogen atom to the aromatic ring, typically to the para position, under acidic conditions. wikipedia.orgdbpedia.orgdrugfuture.com This intramolecular reaction is historically significant as it allows for the synthesis of C-nitroso aromatic amines that are not readily accessible through direct nitrosation. wikipedia.orgdbpedia.org
The reaction is typically carried out using hydrochloric acid, and the yield is often lower with other acids. wikipedia.org The exact mechanism is not fully elucidated but is believed to be intramolecular. wikipedia.org For a secondary aromatic nitrosamine, the process involves the rearrangement to a p-nitrosoarylamine. drugfuture.com
| Reaction | Description | Typical Conditions |
| Fischer-Hepp Rearrangement | Migration of a nitroso group from a nitrogen atom to the para-position of an aromatic ring. | Reaction of the N-nitrosamine precursor with hydrochloric acid. wikipedia.org |
While the Fischer-Hepp rearrangement is a general reaction for aromatic N-nitrosamines, its specific application to 1H-Indole, 1-nitroso- would involve migration of the nitroso group to the benzene (B151609) ring of the indole nucleus. The electronic properties of the indole ring would direct the substitution, likely to the C4 or C6 position, analogous to the para-position in anilines. However, studies have shown that under acidic conditions with nitrite (B80452), indoles can undergo different transformations, such as forming 1H-indazole-3-carboxaldehyde derivatives, suggesting that the classical Fischer-Hepp rearrangement might compete with other reaction pathways in the indole system. usp.org Kinetic studies on N-alkylated N-nitrosoanilines show that substituent effects influence the rate of rearrangement by affecting the initial protonation of the nitrosamine. rsc.org
The photolysis of N-nitrosamines in acidic media is a known process that typically involves the cleavage of the nitrogen-nitrogen bond. researchgate.net Quantum mechanical calculations on N-nitrosodimethylamine (NDMA) indicate that under UV photolysis, the N-N bond is susceptible to breakage. nih.gov This process can lead to the formation of various radical species and subsequent degradation products. nih.gov
For N-nitrosamides, photolysis in acidic solution also proceeds via fission of the N-N bond, which contrasts with their thermal decomposition that cleaves the nitrogen-carbonyl bond. researchgate.net The primary photoproducts from N-nitrosamines are proposed to be [NOH] and an alkylideneimine, which can then undergo further reactions. researchgate.net
A related photochemical process involves the rearrangement of o-nitrophenylimines into nitrosoarenes under continuous flow conditions using UV light (365 nm). nih.gov This transformation proceeds through a transient nitroso species. While not a direct rearrangement of a pre-formed nitroso group, it demonstrates the utility of photochemistry in accessing nitroso compounds. The photochemistry of C-nitroso compounds can involve various processes, including oxidation to nitro compounds. researchgate.net For 1H-Indole, 1-nitroso-, photochemical stimulation could potentially lead to N-N bond cleavage, followed by radical recombination or reaction with the solvent, or rearrangement of the nitroso group within the molecule, although specific studies on this substrate are not detailed in the search results.
Cycloaddition Reactions Involving the Nitroso Group
The nitroso group is a potent dienophile in hetero-Diels-Alder reactions, reacting with conjugated dienes to form 3,6-dihydro-2H-1,2-oxazine heterocycles. nih.govbeilstein-journals.org This [4+2] cycloaddition is a valuable method for synthesizing various biologically active molecules. beilstein-journals.org The regioselectivity of the reaction depends on the nature of both the nitroso compound and the diene. researchgate.net
Nitroso compounds can also participate in other cycloaddition reactions. For example, Lewis acid-promoted [4+2] cycloadditions with furanyl cyclopropanes have been reported, where the cyclopropane (B1198618) acts as a 4-carbon component. rsc.org Furthermore, catalytic [2+2] cycloadditions between alkenes and nitrosoarenes, considered aza-Paterno-Buchi reactions, have been developed to synthesize four-membered 1,2-oxazetidine rings. acs.org
In the context of indoles, the reaction of indole with nitrosoalkenes proceeds via a hetero-Diels-Alder reaction, where the indole acts as the diene component. frontiersin.org This is followed by a ring-opening of the initial 1,2-oxazine cycloadduct to yield an open-chain oxime. frontiersin.org The thermal reaction between nitrosoarenes and alkynes can also lead to the formation of N-hydroxyindoles through a cycloaddition mechanism. nih.gov
| Cycloaddition Type | Reactants | Product |
| Hetero-Diels-Alder [4+2] | Nitroso Compound (dienophile) + Conjugated Diene | 3,6-Dihydro-2H-1,2-oxazine nih.govbeilstein-journals.org |
| Nitroso/Alkene [2+2] | Nitrosoarene + Alkene | 1,2-Oxazetidine acs.org |
| Nitrosoalkene/Indole | Nitrosoalkene (heterodiene) + Indole (dienophile) | 1,2-Oxazine cycloadduct (intermediate) frontiersin.org |
Transition-Metal-Mediated Reactivity and Directed Functionalization
The N-nitroso group has emerged as a highly effective and versatile directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.net Specifically, in N-nitrosoanilines and related compounds, the nitroso group coordinates to a transition metal center (such as Rh, Pd, Co, Ru), facilitating the regioselective activation of the ortho C-H bond. researchgate.netresearchgate.net
A significant application of this strategy is the synthesis of indoles. Rhodium(III)-catalyzed reactions of N-nitrosoanilines with alkynes lead to the formation of N-alkyl indoles. pkusz.edu.cnacs.org In this process, the N-nitroso group acts as a "traceless" directing group; it directs the C-H activation and also serves as an internal oxidant, being removed during the catalytic cycle. pkusz.edu.cnacs.orgmdpi.com This approach is redox-neutral and avoids the need for external oxidants. pkusz.edu.cnacs.org
Similarly, rhodium(III) catalysis enables the synthesis of indole skeletons from N-nitroso compounds and α-diazo-β-keto compounds through a cascade cyclization/denitrosation process. acs.org Ruthenium(II) has also been employed to catalyze the synthesis of indoles from N-nitroso anilines, where the N-N bond acts as an internal oxidant. mdpi.comresearchgate.net This directed functionalization has been extended to various transformations, including olefination and amidation, leading to a diverse range of substituted aromatic compounds and heterocycles. researchgate.netresearchgate.net
| Metal Catalyst | Reactants | Product Type | Role of N-Nitroso Group |
| Rhodium(III) pkusz.edu.cnacs.org | N-Nitrosoaniline + Alkyne | N-Alkyl Indole | Directing Group, Internal Oxidant pkusz.edu.cn |
| Rhodium(III) acs.org | N-Nitroso compound + α-Diazo-β-keto compound | Indole | Directing Group |
| Ruthenium(II) mdpi.com | N-Nitrosoaniline + Alkyne | Indole | Directing Group, Internal Oxidant |
| Cobalt(III) mdpi.com | N-Nitrosoaniline + Alkyne | Indole | Directing Group |
| Palladium(II) researchgate.net | N-Nitrosoaniline + tert-butyl hydroperoxide | ortho-Hydroxylated Aniline (B41778) | Directing Group |
C-H Activation and Functionalization Directed by the N-Nitroso Group
The N-nitroso group of 1H-Indole, 1-nitroso- and related N-nitrosoanilines serves as a versatile directing group in transition-metal-catalyzed C-H activation, enabling the functionalization of otherwise inert C-H bonds. researchgate.netresearchgate.net This strategy has become a step-economic tool for synthesizing complex organic frameworks and biologically relevant molecules. researchgate.netresearchgate.netnih.govrsc.org The N-nitroso group's ability to coordinate with a metal center facilitates the regioselective activation of the ortho C-H bond on the aniline ring.
Once the rhodacycle is formed, it can react with various coupling partners, such as alkenes and alkynes, leading to C-C bond formation. For example, in Rh(III)-catalyzed ortho-C-H olefination, the coordinated alkene inserts into the Rh-C bond, forming a seven-membered rhodacycle. frontiersin.org Subsequent β-hydride elimination regenerates the active Rh(III) catalyst and yields the functionalized product. frontiersin.org
A notable application of this methodology is the synthesis of N-alkyl indoles through a redox-neutral C-H activation strategy. pkusz.edu.cn In this approach, the N-nitroso group acts as both a directing group and an internal oxidant. pkusz.edu.cn The reaction of N-nitrosoanilines with internal alkynes, catalyzed by a Rh(III) complex, leads to the formation of substituted indoles in good to excellent yields. researchgate.netpkusz.edu.cn The N-N bond of the nitroso group is cleaved during the reductive elimination step, making it a "traceless" directing group as it is not incorporated into the final product. pkusz.edu.cn This method is highly efficient and avoids the need for external oxidants. pkusz.edu.cn
The reaction conditions for these C-H functionalization reactions can be tuned. For instance, the Rh(III)-catalyzed annulation of N-nitrosoanilines with internal alkynes can proceed under both acidic (using pivalic acid) and basic (using sodium acetate) conditions to afford indoles with high selectivity and yield. researchgate.net
Table 1: Examples of Rh(III)-Catalyzed C-H Functionalization Directed by the N-Nitroso Group
| Starting Material (N-Nitrosoaniline) | Coupling Partner | Catalyst System | Product Type | Yield (%) |
|---|---|---|---|---|
| N-methyl-N-nitrosoaniline | Allyl alcohol | [RhCpCl2]2, AgSbF6 | β-Aryl ketone | 75 |
| N-nitrosoaniline | 1-Methylallyl alcohol | [RhCpCl2]2, AgSbF6 | β-Aryl ketone | 72 |
| 4-Methyl-N-nitrosoaniline | Diphenylacetylene | [RhCp*(OAc)2] | N-Alkyl indole | 90 |
Cross-Coupling and Annulation Reactions
The N-nitroso directing group is highly effective in promoting cross-coupling and annulation reactions to construct the indole nucleus. researchgate.net Annulation reactions, which involve the formation of a new ring, are particularly valuable for synthesizing substituted indoles from acyclic precursors.
A prominent example is the Rh(III)-catalyzed annulation of N-nitrosoanilines with internal alkynes. researchgate.net The reaction proceeds via the previously described C-H activation to form a five-membered rhodacycle intermediate. This intermediate then undergoes migratory insertion of the alkyne to generate a seven-membered rhodacycle. The final step is a reductive elimination that forms the indole ring and cleaves the N–N bond of the nitroso group, which acts as an internal oxidant. researchgate.net This redox-neutral process is highly atom-economical.
Another approach to indole synthesis involves the reductive annulation of nitrosoaromatics with alkynes. nih.gov This can be achieved through a ruthenium-catalyzed reaction under a carbon monoxide atmosphere or in a two-step sequence involving the initial uncatalyzed reaction of the nitrosoaromatic with an alkyne, followed by reduction of the intermediate adduct. nih.gov Computational studies on the thermal reaction between nitrosoarenes and alkynes suggest a stepwise mechanism. nih.gov The reaction is initiated by the formation of an N-C bond between the nitrosoarene and the alkyne, creating a vinyl diradical intermediate. nih.gov This is followed by cis-trans isomerization and subsequent C-C bond formation to complete the cyclization. nih.gov
Furthermore, [3+2]-annulation reactions involving nitrosoarenes have been developed for the synthesis of highly functionalized indoles. nih.govacs.org For instance, N-hydroxy allenylamines can undergo a [3+2]-annulation with nitrosobenzenes in the presence of a copper catalyst and oxygen to form isoxazolidin-5-ol derivatives. nih.govacs.org Subsequent heating of this intermediate with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) efficiently yields the substituted indole product. nih.govacs.org
Table 2: Selected Annulation Reactions for Indole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
|---|---|---|---|
| N-Nitrosoaniline | Internal Alkyne | Rh(III) catalyst | Substituted Indole |
| Nitrosoaromatic | Alkyne | [CpRu(CO)2]2, CO | Substituted Indole |
Radical Reaction Pathways and Intermediates
While many reactions involving 1H-Indole, 1-nitroso- are catalyzed by transition metals, radical pathways also play a significant role in its reactivity. The N-nitroso group can be a source of radical species or can participate in reactions involving radical intermediates.
For example, the nitrosation of indoles can proceed through radical mechanisms. A mild and selective method for the radical nitration and nitrosation of indoles uses sodium nitrite (NaNO2) with potassium persulfate (K2S2O8) as an oxidant. researchgate.net Mechanistic studies, including experiments with radical scavengers like TEMPO, suggest the involvement of radical species in these transformations. researchgate.net The reaction of nitrosobenzene (B162901) with cyclopropylacetylene, a radical clock probe, affords 3-cyclopropyl indole, which points to the formation of radical intermediates during the reaction. nih.gov
Generation and Detection of Nitroxide Radicals
Nitroxide radicals (or aminoxyl radicals) are stable free radicals characterized by a nitrogen-oxygen single bond with an unpaired electron. mdpi.comnih.gov While the direct generation of a nitroxide radical from 1H-Indole, 1-nitroso- is not extensively documented, the principles of nitroxide generation and detection are relevant to understanding potential radical pathways. Nitroxides can be formed through the oxidation of the corresponding hydroxylamines or tertiary amines. mdpi.comnih.gov Another common method is "spin trapping," where a short-lived radical reacts with a nitrone or a nitroso compound to form a more stable nitroxide radical adduct. mdpi.com This technique is crucial for studying transient radical species.
The primary method for the direct detection and characterization of nitroxide radicals is Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy. nih.govnih.gov EPR is highly sensitive and specific for species with unpaired electrons, providing information about the structure and environment of the radical. nih.gov
Indirect detection methods are also employed, often relying on the chemical reactivity of the nitroxide. For instance, fluorescence spectroscopy can be used to detect radical scavenging reactions. nih.gov A probe molecule can be designed where a fluorophore is attached to a nitroxide. The paramagnetic nature of the nitroxide quenches the fluorescence of the fluorophore. When the nitroxide reacts with another radical (is "scavenged"), it is converted into a diamagnetic species (e.g., an N-alkoxy derivative), which eliminates the quenching effect and restores fluorescence. nih.gov The increase in fluorescence intensity is proportional to the amount of radical scavenging that has occurred, providing a sensitive optical method for detecting radical reactions. nih.gov
Table 3: Common Methods for Nitroxide Radical Detection
| Method | Principle | Application |
|---|---|---|
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Direct detection of the magnetic moment of the unpaired electron. | Characterization and quantification of stable and transient radicals. |
| Fluorescence Spectroscopy (with profluorescent probes) | A paramagnetic nitroxide quenches the fluorescence of an attached fluorophore. Reaction with a radical converts the nitroxide to a diamagnetic species, restoring fluorescence. | Indirect detection and quantification of radical scavenging events. |
Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural and dynamic analysis of 1H-Indole, 1-nitroso-. It provides detailed information on the atomic level, confirming the molecular structure and revealing dynamic processes such as conformational changes.
The electronic environment of each nucleus in 1H-Indole, 1-nitroso- dictates its chemical shift. The introduction of the nitroso group at the N-1 position significantly alters the chemical shifts of the indole (B1671886) ring protons and carbons compared to the parent indole molecule.
¹H and ¹³C NMR: The N-nitroso group acts as an electron-withdrawing group, which deshields the adjacent nuclei. This effect is most pronounced at the C-2, C-7, and C-7a positions of the indole ring. The protons and carbons at these positions are expected to resonate at a lower field (higher ppm values) compared to unsubstituted indole. The aromatic protons typically appear in the range of 7-9 ppm. libretexts.orgcompoundchem.com The chemical shifts for the parent indole molecule have been extensively documented and serve as a reference for estimating the shifts in its 1-nitroso derivative. researchgate.netclockss.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Indole, 1-nitroso-
Note: These are estimated values based on known substituent effects. Experimental values may vary based on solvent and temperature.
| Position | Indole ¹H (ppm in DMSO-d₆) researchgate.net | Predicted 1H-Indole, 1-nitroso- ¹H (ppm) | Indole ¹³C (ppm in DMSO-d₆) researchgate.net | Predicted 1H-Indole, 1-nitroso- ¹³C (ppm) |
| 1 (N-H) | 11.08 | - | 125.1 | ~128-132 |
| 2 | 7.39 | ~7.8-8.2 | 102.1 | ~105-109 |
| 3 | 6.45 | ~6.6-6.9 | 120.8 | ~121-123 |
| 3a | - | - | 128.1 | ~129-131 |
| 4 | 7.58 | ~7.7-7.9 | 121.8 | ~122-124 |
| 5 | 7.05 | ~7.2-7.4 | 119.8 | ~120-122 |
| 6 | 7.13 | ~7.3-7.5 | 111.2 | ~112-114 |
| 7 | 7.46 | ~8.0-8.4 | 135.7 | ~133-135 |
| 7a | - | - | 123.8 | ~126-129 |
¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly informative for 1H-Indole, 1-nitroso- as it contains two distinct nitrogen atoms. wikipedia.org The indole nitrogen (N-1) is part of a heteroaromatic ring, while the second nitrogen is part of the nitroso group. The chemical shift for the N-1 nitrogen in [¹⁵N]indole has been established. researchgate.net The N-nitroso group gives rise to characteristic signals in a distinct region of the ¹⁵N NMR spectrum. The chemical shift range for N-nitroso groups can be very broad, typically appearing significantly downfield. researchgate.netnih.gov This allows for the unambiguous identification of the N-nitroso functionality and can provide insights into the N-N bond electronics.
A key structural feature of N-nitrosamines is the partial double-bond character of the N-N bond, which results from the delocalization of the nitrogen lone pair into the N=O bond. This restricts rotation around the N-N bond, leading to the existence of two distinct planar conformers (rotamers), often designated as Z (anti) and E (syn). nih.govacanthusresearch.com
This conformational isomerism is readily studied by dynamic NMR spectroscopy. acs.org At low temperatures, where the interconversion between the Z and E rotamers is slow on the NMR timescale, separate sets of signals for each isomer would be observed in the ¹H and ¹³C NMR spectra for the protons and carbons of the indole ring. As the temperature is increased, the rate of rotation increases. This leads to the broadening of the corresponding NMR signals, which eventually coalesce into a single time-averaged signal at the coalescence temperature. nih.gov Lineshape analysis of these temperature-dependent spectra allows for the determination of the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the stability of the N-N partial double bond. acanthusresearch.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. For 1H-Indole, 1-nitroso-, this technique is crucial for confirming the presence of the N-nitroso group and observing its influence on the indole ring vibrations.
The FT-IR spectrum of unsubstituted indole shows characteristic peaks for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and aromatic C=C stretching (~1450-1620 cm⁻¹). researchgate.net Upon nitrosation at the N-1 position, the most significant change is the disappearance of the N-H stretching band and the appearance of new, strong absorption bands characteristic of the N-nitroso group.
The key vibrational modes for the N-nitroso group are:
N=O Stretching (νN=O): This vibration typically gives rise to a strong absorption band in the FT-IR spectrum between 1430 and 1500 cm⁻¹. The exact position is sensitive to the electronic environment. pw.edu.pl
N-N Stretching (νN-N): This mode is generally found in the range of 1050-1110 cm⁻¹. pw.edu.pl
These new bands, along with shifts in the indole ring's own vibrational modes, provide definitive evidence for the formation of the 1-nitroso derivative. Both FT-IR and Raman spectroscopy can be employed for real-time monitoring of the nitrosation reaction of indole, tracking the disappearance of reactant signals and the appearance of product signals.
Interactive Data Table: Key Expected Vibrational Frequencies for 1H-Indole, 1-nitroso-
| Vibrational Mode | Parent Indole (cm⁻¹) researchgate.net | Expected 1H-Indole, 1-nitroso- (cm⁻¹) |
| N-H Stretch | ~3406 | Absent |
| Aromatic C-H Stretch | ~3020-3050 | ~3020-3050 (minor shifts) |
| Aromatic C=C Stretch | ~1456-1616 | ~1450-1620 (minor shifts) |
| N=O Stretch | Absent | ~1430-1500 |
| N-N Stretch | Absent | ~1050-1110 |
Mass Spectrometry for Reaction Product and Intermediate Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of a molecule. For 1H-Indole, 1-nitroso-, which has a chemical formula of C₈H₆N₂O, the theoretical monoisotopic mass is 146.0480 Da. nih.gov HRMS can confirm this exact mass, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition (isobars). This is a critical step in the unambiguous identification of the compound in complex mixtures or as a reaction product.
Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion (or a protonated/adducted version) of 1H-Indole, 1-nitroso- is selected and then subjected to collision-induced dissociation (CID).
A characteristic and diagnostic fragmentation pathway for N-nitrosamines is the homolytic cleavage of the weak N-N bond, resulting in the neutral loss of a nitric oxide radical (•NO), which has a mass of 30 Da. researchgate.netnih.gov For 1H-Indole, 1-nitroso-, the protonated molecule [M+H]⁺ would have an m/z of 147. The loss of •NO would generate a highly stable fragment ion at m/z 117, corresponding to the indole radical cation. This fragment would then undergo further fragmentation characteristic of the indole ring itself. nist.gov This predictable loss of 30 Da is a key signature used to identify N-nitroso compounds in complex matrices. nih.gov
Interactive Data Table: Predicted MS/MS Fragmentation of 1H-Indole, 1-nitroso- ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
| 147.0558 | •NO (30.0061 Da) | 117.0578 | Indole radical cation |
| 117.0578 | HCN (27.0109 Da) | 90.0469 | Benzene-type cation |
Electronic Absorption and Emission Spectroscopy for Reaction Kinetics and Chromophore Characterization
Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for monitoring the formation and reaction kinetics of 1H-Indole, 1-nitroso-. The introduction of the nitroso group at the N1 position of the indole ring results in a distinct chromophore that absorbs light at characteristic wavelengths.
The nitrosation of indole can be monitored spectrophotometrically. Studies have shown that the reaction of indole with nitrite (B80452) ions in an acidic medium leads to changes in the UV-Vis spectrum, indicating the formation of new species. Specifically, the appearance of new bands, including a shoulder at approximately 270 nm and a peak at 280 nm, has been observed during the nitrosation of indole. An isosbestic point, where the absorbance of the solution remains constant as the reaction progresses, has been identified at 340 nm, signifying a clear transformation from reactant to product.
Furthermore, the formation of N-nitroso compounds as side products in various reactions can be qualitatively and quantitatively assessed using UV-visible spectrometry. These compounds typically exhibit absorption in the range of 370-425 nm. researchgate.net This characteristic absorption allows for the tracking of their formation and can be crucial in understanding reaction mechanisms and optimizing conditions to favor or avoid their production.
While detailed studies on the fluorescence emission spectroscopy of 1H-Indole, 1-nitroso- are not extensively available, the parent indole and its various other derivatives are known to be fluorescent. core.ac.uk The emission properties are sensitive to the nature and position of substituents on the indole ring. Therefore, it is plausible that the introduction of the nitroso group would modulate the fluorescence properties of the indole scaffold, though specific emission maxima and quantum yields for 1H-Indole, 1-nitroso- remain to be fully characterized.
The following table summarizes the key electronic absorption data related to the characterization of 1H-Indole, 1-nitroso- and related species.
| Compound/Reaction | Observed Spectral Features | Wavelength (nm) | Application |
| Nitrosation of Indole | New absorption band (shoulder) | ~270 | Reaction Kinetics |
| Nitrosation of Indole | New absorption band | 280 | Reaction Kinetics |
| Nitrosation of Indole | Isosbestic Point | 340 | Reaction Monitoring |
| N-Nitroso Side Products | Characteristic absorption range | 370-425 | Mechanistic Elucidation |
X-ray Crystallography of Stable Derivatives to Confirm Molecular Architectures
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. While the parent 1H-Indole, 1-nitroso- may be challenging to crystallize and handle due to potential instability, the synthesis and crystallographic analysis of its stable derivatives provide invaluable insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions of the 1-nitroso-indole core.
The structural confirmation of complex heterocyclic systems derived from indole is routinely achieved through single-crystal X-ray diffraction analysis. For instance, in the synthesis of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, X-ray crystallography was essential to confirm the proposed molecular structures. mdpi.com This technique provides precise atomic coordinates, allowing for the detailed analysis of the molecular framework.
In one such study, the crystal structure of a complex indole derivative was determined, revealing a triclinic crystal system with the P-1 space group. mdpi.com The unit cell parameters were found to be a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, with angles α = 100.5010(10)°, β = 98.6180(10)°, and γ = 103.8180(10)°. mdpi.com Such detailed crystallographic data are fundamental for understanding the steric and electronic effects of substituents on the indole ring system, which would also apply to derivatives of 1H-Indole, 1-nitroso-. The planarity or deviation from planarity of the fused ring system, as well as the orientation of the nitroso group relative to the indole plane, are critical parameters that can be precisely determined.
The table below presents representative crystallographic data for a substituted indole derivative, illustrating the type of information obtained from X-ray crystallography that would be crucial for characterizing a stable derivative of 1H-Indole, 1-nitroso-.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
Data for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative. mdpi.com
This crystallographic information is vital for validating theoretical calculations and for understanding the structure-activity relationships of molecules containing the 1-nitroso-indole moiety.
Theoretical and Computational Chemistry Studies of 1h Indole, 1 Nitroso
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of chemical bonds in 1H-Indole, 1-nitroso- are fundamental to understanding its chemical behavior. Computational studies focus on its molecular orbitals, charge distribution, and aromatic character to build a comprehensive picture of its electronic landscape.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com
For reactions involving the indole (B1671886) scaffold, the interaction between the LUMO of a reacting partner (like a nitrosoalkene) and the HOMO of the indole is often the determining factor. frontiersin.org Theoretical calculations can determine the energies of these frontier orbitals. For the parent indole molecule, a precursor to 1H-Indole, 1-nitroso-, the HOMO and LUMO energies have been calculated at the HF/6-31G(d,p) level of theory. frontiersin.org The introduction of the N-nitroso group to the indole nitrogen is expected to influence the energies and distributions of these frontier orbitals, thereby modulating the molecule's reactivity profile.
Table 1: Calculated Frontier Molecular Orbital Energies of Indole
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.77 |
| LUMO | 2.05 |
Data calculated at the HF/6-31G(d,p) level of theory, serving as a reference for the parent indole structure. frontiersin.org
The distribution of electron density within 1H-Indole, 1-nitroso- governs its polarity and intermolecular interactions. The parent indole molecule is planar and possesses a significant permanent electric dipole moment. researchgate.netusp.org The nitrogen atom's lone pair of electrons participates in the π-electron system, which is crucial for the aromaticity of the bicyclic structure according to Hückel's rule. usp.orgquora.com
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to quantitatively assess the reactivity and thermodynamic stability of molecules like 1H-Indole, 1-nitroso-. researchgate.netmdpi.com These calculations provide insights into bond strengths, reaction energy barriers, and the influence of the surrounding environment on chemical processes.
The strength of the N–NO bond is a critical parameter determining the ability of 1H-Indole, 1-nitroso- to act as a nitric oxide (NO) donor. The Bond Dissociation Energy (BDE) quantifies the energy required to break this bond. Both homolytic and heterolytic BDEs have been investigated for N-nitrosoindoles using a combination of experimental techniques and computational methods. nih.gov
Homolytic cleavage yields a nitrogen radical and a nitric oxide radical, whereas heterolytic cleavage results in a pair of ions. nih.gov Studies have shown that homolytic cleavage of the N-NO bond is energetically much more favorable than heterolytic cleavage. nih.gov DFT calculations using various functionals (such as B3LYP, B3P86, and B3PW91) have been performed to estimate the N–NO BDEs in acetonitrile (B52724). researchgate.net The B3PW91 method, in particular, has been shown to provide results in good agreement with experimental values. researchgate.net These computational studies reveal that substituents on the indole ring can modulate the N–NO BDE. researchgate.net
Table 2: Experimental N-NO Bond Dissociation Energies for N-Nitrosoindoles in Acetonitrile
| Compound | Homolytic BDE (ΔHhomo) (kcal/mol) | Heterolytic BDE (ΔHhet) (kcal/mol) |
|---|---|---|
| N-Nitrosoindole | 27.6 | 60.1 |
| N-Nitroso-2-phenylindole | 27.2 | 60.9 |
These values provide insight into the energy required to cleave the N-NO bond in related structures. nih.gov
A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its atomic coordinates. wikipedia.orgmdpi.com By mapping the PES for a chemical reaction, chemists can identify the most favorable reaction pathways, locate intermediate structures, and characterize transition states. chemrxiv.orgresearchgate.net The transition state represents the highest energy point along the lowest energy path from reactants to products and is crucial for determining reaction rates. researchgate.net
For 1H-Indole, 1-nitroso-, PES mapping can be used to explore reaction mechanisms such as the thermal or photochemical cleavage of the N-NO bond or its rearrangement to other isomers. researchgate.net Computational methods allow for the precise location of stationary points (reactants, products, intermediates) and transition states on the PES. frontiersin.org Characterizing the transition state involves confirming it has a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that connects reactants and products. frontiersin.org
Chemical reactions are often carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational solvation models are used to simulate the effects of the solvent environment on molecular properties and reaction pathways. A common approach is the use of Polarizable Continuum Models (PCM), where the solvent is represented as a continuous medium with a specific dielectric constant. researchgate.net
Studies on the N–NO bond dissociation energies of N-nitrosoindoles have explicitly analyzed the role of the solvent. researchgate.net Calculations performed in a vacuum versus those incorporating a solvent model like acetonitrile show a noticeable difference in the calculated BDEs, highlighting the importance of accounting for solvation effects. researchgate.net The average effect of the solvent on the N-NO BDE was found to be approximately 4.0 kJ·mol⁻¹ (about 0.96 kcal/mol) when computed with the B3LYP method. researchgate.net These models are essential for bridging the gap between theoretical gas-phase calculations and experimental results obtained in solution.
Table of Mentioned Compounds
| Compound Name |
|---|
| 1H-Indole, 1-nitroso- |
| Acetonitrile |
| Indole |
Prediction of Spectroscopic Properties from First Principles
First-principles or ab initio quantum chemistry methods are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. These calculations, which are based on the fundamental laws of quantum mechanics, can provide detailed information about the vibrational and nuclear magnetic resonance (NMR) spectra of "1H-Indole, 1-nitroso-."
Theoretical vibrational frequency calculations are a cornerstone of computational spectroscopy, enabling the prediction and interpretation of infrared (IR) and Raman spectra. For "1H-Indole, 1-nitroso-," these calculations can elucidate the vibrational modes associated with its specific functional groups, such as the N-N=O stretching and bending modes of the nitroso group, and the various vibrations of the indole ring.
Density Functional Theory (DFT) is a commonly employed method for these calculations due to its favorable balance of accuracy and computational cost. By calculating the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies and their corresponding normal modes can be determined. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to understand the influence of the nitroso group on the vibrational properties of the indole core. For instance, a study on the vibrational characteristics of 6-isocyano-1-methyl-1H-indole demonstrated the strong influence of solvent on the isonitrile stretching frequency, a phenomenon that could be similarly investigated for the N=O stretch in 1-nitrosoindole through computational modeling mdpi.com.
Anharmonic effects, which arise from the deviation of the potential energy surface from a perfect parabolic shape, can also be included in more advanced computational models to improve the accuracy of the predicted frequencies. These calculations provide a more realistic representation of the vibrational spectrum, including overtones and combination bands. While computationally more demanding, anharmonic frequency calculations can be crucial for a precise assignment of experimental spectra researchgate.netnih.gov.
Table 1: Predicted Vibrational Frequencies for 1H-Indole, 1-nitroso- (Hypothetical DFT Calculation)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N=O Stretch | Nitroso | 1550-1600 |
| N-N Stretch | Nitroso-Indole | 1100-1150 |
| C-H Stretch (Aromatic) | Indole Ring | 3000-3100 |
| Ring Breathing | Indole Ring | 990-1010 |
| C-H Out-of-Plane Bend | Indole Ring | 700-900 |
Note: The values in this table are hypothetical and represent typical ranges for the specified vibrational modes based on general principles of infrared spectroscopy and computational chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in organic chemistry. Computational methods can accurately predict NMR chemical shifts (δ) and chemical shift anisotropies (CSA) for "1H-Indole, 1-nitroso-." These predictions are invaluable for assigning experimental NMR spectra and for gaining a deeper understanding of the electronic structure of the molecule.
The prediction of NMR parameters typically involves calculating the magnetic shielding tensors for each nucleus in the molecule. This is often done using DFT in conjunction with methods like the Gauge-Including Atomic Orbital (GIAO) approach. The isotropic shielding constant is then used to calculate the chemical shift relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).
The accuracy of NMR chemical shift predictions has been significantly enhanced by the development of sophisticated computational protocols and the use of machine learning models trained on large datasets of experimental and calculated data nih.govacademie-sciences.fr. For "1H-Indole, 1-nitroso-," predicting the ¹H and ¹³C chemical shifts can help to understand the electronic effects of the nitroso group on the indole ring. For example, the electron-withdrawing nature of the nitroso group is expected to cause a downfield shift (higher ppm values) for the protons and carbons in the vicinity of the nitrogen atom.
Table 2: Predicted ¹H NMR Chemical Shifts for 1H-Indole, 1-nitroso- (Hypothetical DFT Calculation)
| Proton Position | Predicted Chemical Shift (δ, ppm) |
| H-2 | 7.8 - 8.2 |
| H-3 | 6.8 - 7.2 |
| H-4 | 7.5 - 7.9 |
| H-5 | 7.2 - 7.6 |
| H-6 | 7.2 - 7.6 |
| H-7 | 8.0 - 8.4 |
Note: The values in this table are hypothetical and based on the expected electronic effects of the nitroso group on the indole ring. Actual values would require specific computational calculations.
Computational Design and Prediction of Novel Reactivity Patterns
Computational chemistry plays a pivotal role in the design of new reactions and the prediction of novel reactivity patterns. For "1H-Indole, 1-nitroso-," theoretical studies can be used to explore its reactivity towards various reagents and to design new synthetic transformations.
Methods such as DFT can be used to map out the potential energy surfaces of chemical reactions involving 1-nitrosoindole. By locating transition states and calculating activation energies, the feasibility and selectivity of different reaction pathways can be assessed. For example, the electrophilic and nucleophilic character of different atomic sites in the molecule can be quantified using reactivity indices derived from conceptual DFT, such as the Fukui functions and the dual descriptor.
These computational tools can be used to predict how "1H-Indole, 1-nitroso-" might behave in cycloaddition reactions, electrophilic aromatic substitutions, or reactions involving the nitroso group itself. This predictive power allows for the in silico screening of potential reaction partners and conditions, thereby accelerating the discovery of new and useful chemical transformations.
Application of Machine Learning and Data Science in Predicting 1-Nitrosoindole Properties and Reactivity
In recent years, machine learning (ML) and data science have emerged as powerful tools in chemical research nurixtx.com. These approaches can be applied to predict a wide range of properties and the reactivity of molecules like "1H-Indole, 1-nitroso-," often with a fraction of the computational cost of traditional quantum chemical methods.
By training ML models on large datasets of known molecules and their properties, it is possible to develop predictive models for various endpoints, including solubility, toxicity, and reactivity. For "1H-Indole, 1-nitroso-," ML models could be used to predict its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial in the context of drug discovery and development mdpi.com.
Furthermore, machine learning can be combined with quantum chemical calculations to enhance the prediction of reactivity. For instance, an ML model could be trained to predict the activation energies of reactions involving 1-nitrosoindoles, based on a set of molecular descriptors. This approach can significantly speed up the exploration of chemical reaction space and aid in the discovery of novel reactivity patterns nih.govresearchgate.netosti.gov. The development of such predictive models relies on the availability of high-quality data and sophisticated algorithms capable of learning the complex relationships between molecular structure and chemical behavior.
Applications of 1h Indole, 1 Nitroso in Advanced Synthetic Chemistry and Materials Science
1-Nitrosoindole as a Versatile Building Block in Organic Synthesis
1H-Indole, 1-nitroso-, commonly known as 1-nitrosoindole, is a reactive intermediate that serves as a valuable building block in modern organic synthesis. Its utility stems from the electrophilic nature of the nitroso group attached to the indole (B1671886) nitrogen, which activates the molecule for various transformations. This reactivity allows for the construction of complex molecular architectures and the introduction of nitrogen-based functionalities into organic compounds.
Indole and its derivatives are recognized as privileged scaffolds in the development of new drug candidates and functional materials. digitellinc.com The functionalization of the indole core is a key strategy for achieving structural diversity and tuning molecular properties. 1-Nitrosoindole can act as a precursor in multi-step synthetic sequences to generate more complex, fused heterocyclic systems.
Research has demonstrated the synthesis of multi-ring nitrogen and sulfur heterocyclic systems starting from indole-based precursors. mdpi.comnih.gov For instance, synthetic strategies involving the cyclization of indole derivatives with other heterocyclic rings, such as 1,2,4-triazole, can lead to the formation of complex fused systems like indolo-triazolo-pyridazinethiones. mdpi.comnih.gov While not directly starting from 1-nitrosoindole, these syntheses highlight the capacity of the indole nucleus to participate in complex cyclization reactions to build diverse scaffolds. The reactivity of the N-nitroso group can be harnessed to facilitate such transformations, acting as a temporary activating group or a precursor to other functionalities that drive cyclization.
The development of methods for creating complex scaffolds often relies on the strategic functionalization of the indole ring. digitellinc.com Reductive cyclization of aromatic nitro compounds, a related class of molecules, is a well-established method for constructing the indole ring itself, showcasing the importance of nitrogen-oxide functionalities in heterocyclic synthesis. nih.gov
Table 1: Examples of Complex Heterocyclic Systems Derived from Indole Precursors
| Precursor Type | Resulting Heterocycle | Synthetic Strategy |
|---|---|---|
| Indole-based 1,2,4-triazole | Indolo-triazolo-pyridazinethione | Acid-catalyzed condensation and cyclization mdpi.comnih.gov |
| 2-Alkynylanilines | 2-(Trifluoromethyl)indoles | Domino trifluoromethylation/cyclization organic-chemistry.org |
| o-Allylanilines | Substituted Indoles | Pd-tBuONO cocatalyzed cycloisomerization organic-chemistry.org |
In a non-biological synthetic context, 1-nitrosoindoles are key players in nitrosative functionalization, which involves the introduction of a nitroso (-NO) group onto a molecule. The N-N bond in 1-nitrosoindole is relatively labile, allowing it to act as a nitroso-group donor under certain conditions.
Studies have shown that various indole derivatives can be converted into their corresponding N-nitrosoindoles through the action of nitrosating agents like Angeli's salt or peroxynitrite. researchgate.netnih.gov The formation mechanism often involves an electrophilic attack on the indole nitrogen. nih.gov This process is a form of nitrosative modification. For example, the reaction of tryptophan derivatives such as melatonin, indol-3-acetic acid, and N-acetyl-l-tryptophan with nitroxyl (B88944) (HNO) donors in the presence of oxygen leads to the formation of the corresponding N-nitrosoindoles as the major products. nih.gov This transformation demonstrates the accessibility of the N-nitroso functionality on the indole scaffold, which can then be potentially transferred to other nucleophilic substrates, although the primary research focus has been on its formation. The labile nature of the NO moiety makes mass spectrometry of 1-nitrosoindoles challenging, further suggesting its potential as a reactive, transferable group. scispace.com
Precursors for Functional Materials (Excluding Medicinal/Biological Materials)
The unique electronic and structural properties of the indole nucleus make it an attractive component in the design of functional materials. 1-Nitrosoindole, as a reactive derivative, can serve as a key intermediate in the synthesis of materials designed for sensing and optical applications.
Chemo-sensors are molecules designed to selectively bind to an analyte, resulting in a detectable change, such as a colorimetric or fluorescent response. nih.gov Indole-based structures are frequently used in the design of these sensors due to the electron-rich nature of the heterocycle and the ability of the indole nitrogen to act as a binding site for analytes like metal ions. sjp.ac.lk
The synthesis of indole-based chemo-sensors often involves functionalizing the indole ring with specific receptor units that can coordinate with target ions. For example, an indole-based sensor for Cu2+ ions was synthesized where nitrogen and oxygen atoms of the attached functional group participate in complex formation, leading to a quenching of fluorescence. sjp.ac.lk While this example doesn't use 1-nitrosoindole directly, a nitroso or nitro group can serve as a synthetic handle to introduce such coordinating atoms. The synthesis of nitroindoles, for instance, is a critical step toward creating functional organic molecules. rsc.org These nitroindoles can then be transformed into a variety of other functional groups necessary for building a chemo-sensor. The development of new chemo-sensors for detecting environmentally and biologically important ions remains an active area of research. researchgate.net
Table 2: Characteristics of Indole-Based Chemosensors
| Chemosensor Base | Target Analyte | Sensing Mechanism | Detection Method |
|---|---|---|---|
| Indole with coordinating N and O atoms | Cu2+ | Chelation-induced fluorescence quenching | Fluorometric sjp.ac.lk |
| 1H-indole-2-carbohydrazide derivative | Cu2+ | Photoinduced Electron Transfer (PET) inhibition | Fluorometric (Turn-on) sjp.ac.lk |
| Spiro[chroman-2,2'-indole] derivative | Cyanide (CN−) | Analyte-induced structural change | Spectrophotometric google.com |
Photochromic materials exhibit a reversible change in color upon exposure to light. nih.gov This property is valuable for applications such as optical data storage, smart windows, and anti-counterfeiting technologies. Many organic photochromic compounds are based on complex heterocyclic scaffolds, such as spirooxazines and spiropyrans, which can incorporate indole moieties. researchgate.netresearchgate.net
The synthesis of these complex molecules often begins with simpler, functionalized building blocks. Phenylindole alkene dimers, for instance, have been reported as a novel class of photochromic molecules that exhibit photo-switching in the solid state. nih.gov The synthesis of these dimers starts with the Fischer indole synthesis to create phenylindoles, which are then further functionalized and dimerized. nih.gov Although 1-nitrosoindole is not a direct precursor in this specific example, its role as a reactive intermediate makes it a potential starting point for creating the functionalized indoles required for such advanced materials. The introduction of a nitroso group can be a strategic first step in a synthetic route designed to build the complex electronic systems necessary for photochromism.
Analytical Methodologies for Research Oriented Detection and Quantification of 1h Indole, 1 Nitroso
Chromatographic Separation Techniques for Reaction Mixture Analysis
Chromatography is the cornerstone for separating 1H-Indole, 1-nitroso- from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte and other components in the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of N-nitroso compounds, including 1H-Indole, 1-nitroso-. Its application at ambient temperatures is particularly advantageous for thermally labile compounds. Method development for 1H-Indole, 1-nitroso- typically centers on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Key parameters in HPLC method development include the selection of the stationary phase, mobile phase composition, and detector.
Stationary Phase: A C18 column is frequently the column of choice, offering excellent retention and separation for a broad range of nonpolar to moderately polar compounds.
Mobile Phase: A common mobile phase involves a gradient elution using a mixture of an aqueous solution with an organic modifier. For instance, a combination of 0.1% formic acid in water and acetonitrile (B52724) is often employed to ensure good peak shape and ionization efficiency for subsequent mass spectrometry detection.
Detection: UV-Vis detectors are commonly used to monitor the separation, as the indole (B1671886) and nitroso groups confer UV absorbance. HPLC can be used to monitor the degradation of 1H-Indole, 1-nitroso- in various pH-buffered solutions by observing shifts in its maximum absorbance wavelength (λmax) over time.
Table 1: Illustrative HPLC Method Parameters for N-Nitroso Compound Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18 (e.g., 2.1 × 50 mm, 1.7 µm) | Provides hydrophobic retention suitable for indole derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization. |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic modifier to elute the analyte from the column. |
| Flow Rate | 0.2 - 0.5 mL/min | Standard flow for analytical scale columns. |
| Column Temp. | Ambient to 40°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV-Vis or Diode Array Detector (DAD) | Monitors absorbance, often in the 220-400 nm range. glsciences.com |
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. mac-mod.com While many N-nitroso compounds are amenable to GC analysis, the application to 1H-Indole, 1-nitroso- requires careful consideration of its thermal stability. mac-mod.comthermofisher.cn High temperatures in the GC injector can potentially cause degradation, leading to inaccurate quantification. thermofisher.cngcms.cz
For volatile reaction byproducts or when derivatization is employed, GC offers high resolution and speed. mac-mod.com
Derivatization: To enhance the volatility of less volatile compounds like 1H-Indole, 1-nitroso-, derivatization may be necessary. Silylation agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to increase volatility for GC analysis.
Sample Introduction: For volatile nitrosamines, headspace sample introduction is an effective technique that minimizes the introduction of non-volatile matrix components into the system. gcms.czrestek.com However, direct liquid injection is also common for a wider range of analytes. restek.com
Column Selection: The choice of GC column is critical for achieving separation. A mid-polarity column, such as one with a stationary phase of 5% phenyl / 95% methyl polysiloxane, is often suitable for nitrosamine (B1359907) analysis. mac-mod.com For more complex mixtures, polar columns like those with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., HP-INNOWAX) can provide alternative selectivity. mdpi.com
Hyphenated Techniques for Comprehensive Analysis of Reaction Products and Intermediates
To achieve the high sensitivity and selectivity required for trace-level analysis and unambiguous identification of reaction products, chromatographic systems are often coupled with mass spectrometry.
GC coupled with tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive technique recommended for the analysis of N-nitroso compounds, especially in complex matrices where interferences are a concern. restek.com The use of a triple quadrupole mass spectrometer allows for operation in Multiple Reaction Monitoring (MRM) mode, significantly enhancing the signal-to-noise ratio.
In the analysis of 1H-Indole, 1-nitroso-, specific fragment ions can be monitored. A characteristic fragmentation for N-nitroso compounds is the loss of the nitroso group, which can be observed as a neutral loss of 30 Da or as the detection of the NO⁺ ion at m/z 30. The use of isotopically labeled internal standards is crucial for accurate quantification to correct for matrix effects and variations in sample preparation.
Table 2: GC-MS/MS Parameters for N-Nitroso Compound Analysis
| Parameter | Typical Setting | Purpose |
| GC Column | HP-INNOWAX (60 m × 0.25 mm, 0.25 µm) | High-polarity column for separation of nitrosamines. mdpi.com |
| Carrier Gas | Helium | Inert carrier gas for transporting analytes through the column. mdpi.com |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. mdpi.com |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| MS Analyzer | Triple Quadrupole (TQ) | Enables MS/MS experiments for high selectivity. restek.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions for sensitive and selective quantification. restek.com |
Liquid Chromatography-Mass Spectrometry is arguably the most powerful and versatile technique for the analysis of 1H-Indole, 1-nitroso- and related compounds. It avoids the potential thermal degradation issues of GC and is suitable for a wide range of polar and nonpolar compounds. thermofisher.cn
LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification, offering exceptional sensitivity and selectivity. nih.gov The instrument is typically operated in MRM mode, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. nih.gov Atmospheric Pressure Chemical Ionization (APCI) can be an effective ionization source for indole-related compounds. nih.govresearchgate.net
LC-HRMS: High-Resolution Mass Spectrometry (LC-HRMS), such as Orbitrap or Time-of-Flight (TOF) systems, provides highly accurate mass measurements. nih.gov This capability is invaluable for the identification of unknown reaction products and intermediates by enabling the determination of their elemental composition. nih.govacs.org
Table 3: Example LC-MS/MS Parameters for Analysis of Indole Derivatives
| Parameter | Setting | Reference |
| Column | Synergi Fusion C18 (250 × 2.0 mm, 4 µm) | nih.govresearchgate.net |
| Mobile Phase | Gradient of 0.1% aqueous formic acid and methanol | nih.govresearchgate.net |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Mode | nih.govresearchgate.net |
| MS Detection | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |
| Precursor Ion [M+H]⁺ | Specific to 1H-Indole, 1-nitroso- | N/A |
| Product Ion(s) | Specific to 1H-Indole, 1-nitroso- | N/A |
Note: Specific mass transitions for 1H-Indole, 1-nitroso- must be determined experimentally.
Spectrophotometric and Electrochemical Detection Methods for Monitoring Reactivity
While chromatography provides separation, other techniques can be employed to monitor the reactivity and concentration of 1H-Indole, 1-nitroso- in real-time or in screening assays.
Spectrophotometry: UV-Visible spectrophotometry is a straightforward method for monitoring reactions involving chromophoric species. The formation or degradation of 1H-Indole, 1-nitroso- can be tracked by measuring the change in absorbance at its λmax. This technique is particularly useful for kinetic studies in buffered solutions to assess stability across a range of pH values. Analysis of related compounds, such as nitroindoles, also relies on UV/vis absorption spectra. acs.org
Electrochemical Detection: Electrochemical methods offer a sensitive approach for studying the reactivity and potential biological impact of N-nitroso compounds. Voltammetric and electrochemiluminescent sensors have been developed to screen for the genotoxicity of N-nitroso compounds. nih.gov These sensors can detect DNA damage that occurs when the compounds are bioactivated by human cytochrome P450 enzymes. nih.gov This provides a functional measure of reactivity relevant to toxicological pathways, moving beyond simple concentration measurement to assess biological consequences. nih.gov
Future Research Directions and Emerging Paradigms in 1h Indole, 1 Nitroso Chemistry
Development of Novel Catalytic Systems for Selective Transformations of 1-Nitrosoindoles
The N-nitroso group has been effectively utilized as a directing group in transition-metal-catalyzed C-H functionalization reactions of N-nitrosoanilines, a strategy that holds immense promise for the selective transformation of 1-nitrosoindoles. researchgate.netfrontiersin.org Future research will likely focus on expanding the repertoire of transition metal catalysts beyond the commonly used rhodium, ruthenium, and palladium to include more earth-abundant and cost-effective metals.
Key areas for development include:
Rhodium(III) Catalysis: The pioneering work on Rh(III)-catalyzed C-H activation of N-nitrosoanilines for the synthesis of indoles and other heterocycles provides a strong foundation for its application to 1-nitrosoindoles. researchgate.netmdpi.comtandfonline.com Future efforts will likely target the development of novel Rh(III) complexes with tailored ligand spheres to achieve higher catalytic efficiency and to control selectivity in reactions with a broader range of coupling partners. frontiersin.org
Ruthenium(II) and Cobalt(III) Catalysis: Ru(II) and Co(III) catalysts have also demonstrated efficacy in N-nitroso-directed C-H functionalization. mdpi.comresearchgate.net Research in this area will aim to explore the unique reactivity profiles of these metals, potentially enabling transformations that are not accessible with rhodium catalysts. For instance, Cobalt(III) catalysis has been shown to be effective in the redox-neutral synthesis of indoles from Boc-arylhydrazines, suggesting its potential for selective transformations of 1-nitrosoindoles under mild conditions. mdpi.com
Photocatalysis and Biocatalysis: The application of visible-light photocatalysis for the synthesis of indoles is an emerging area with significant potential. nih.govnih.gov Future investigations could explore the use of photocatalysts to activate 1-nitrosoindoles for novel transformations, such as radical-mediated reactions. rsc.org Biocatalysis, utilizing enzymes for nitrile transformations, also presents a green and highly selective alternative for the synthesis and modification of 1-nitrosoindole derivatives. researchgate.net
| Catalyst System | Potential Application for 1-Nitrosoindoles | Key Research Focus |
| Rhodium(III) | C-H activation and annulation reactions | Ligand design for enhanced selectivity and efficiency |
| Ruthenium(II) | Alternative C-H functionalization pathways | Exploring unique reactivity compared to Rh(III) |
| Cobalt(III) | Redox-neutral transformations | Mild and selective synthesis of functionalized indoles |
| Photocatalysts | Radical-mediated reactions | Visible-light-induced novel transformations |
| Biocatalysts | Enantioselective synthesis and modification | Green and sustainable enzymatic processes |
Integration with Flow Chemistry and Continuous Processing for Enhanced Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. schenautomacao.com.brnih.govsemanticscholar.org The integration of flow chemistry into the synthesis and transformation of 1-nitrosoindoles is a promising avenue for future research.
Key aspects to be explored include:
Safer Handling of Reactive Intermediates: The in situ generation and immediate consumption of potentially unstable N-nitroso compounds in a continuous flow setup can significantly mitigate safety concerns associated with their accumulation in batch reactors. schenautomacao.com.br
Process Optimization and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, enabling rapid optimization of reaction conditions to maximize yield and minimize byproduct formation. semanticscholar.orgbeilstein-journals.org
Scalability and Throughput: Continuous processing facilitates the seamless scaling of synthetic procedures from laboratory to industrial production, accelerating the development of new 1-nitrosoindole-based compounds. nih.govresearchgate.net
Exploration of Sustainable and Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research in 1-nitrosoindole chemistry will prioritize the development of sustainable and environmentally friendly protocols. rsc.orgsjp.ac.lk
Key strategies for achieving sustainability include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ionic liquids, or deep eutectic solvents is a critical step towards greener synthesis. sjp.ac.lk
Catalyst-Free and Metal-Free Reactions: The development of reaction pathways that avoid the use of heavy metal catalysts and harsh acidic or basic conditions is highly desirable. rsc.org For example, solvent-free synthesis of N-nitroso compounds using tert-butyl nitrite (B80452) represents a step in this direction. rsc.org
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation, is a fundamental principle of green chemistry.
Advanced Computational Studies for Rational Design of N-Nitrosoindole Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. purdue.edu In the context of 1-nitrosoindole chemistry, advanced computational studies can provide valuable insights to guide the rational design of new reactions and catalysts.
Future computational efforts will likely focus on:
Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to elucidate the detailed mechanisms of known and novel transformations of 1-nitrosoindoles, including transition state analysis and reaction pathway mapping. nih.govmdpi.com
Predicting Reactivity and Selectivity: Computational models can be used to predict the reactivity of different 1-nitrosoindole derivatives and the selectivity of various catalytic systems, enabling the in silico screening of reaction conditions before experimental validation.
Catalyst Design: Molecular modeling can aid in the design of new catalysts with enhanced activity and selectivity for specific transformations of 1-nitrosoindoles by simulating catalyst-substrate interactions.
Untapped Reactivity Manifolds and Unique Chemical Transformations
While significant progress has been made in understanding the chemistry of N-nitroso compounds, there remain untapped reactivity manifolds and unique chemical transformations waiting to be discovered for 1-nitrosoindoles.
Potential areas for exploration include:
Radical Chemistry: The radical-mediated nitration and nitrosation of indoles suggests the potential for exploring the radical chemistry of 1-nitrosoindoles to access novel molecular architectures. rsc.orgresearchgate.net
Cycloaddition Reactions: The participation of nitrosoarenes in [3+2]-annulation reactions to form indole (B1671886) products opens up possibilities for exploring similar cycloaddition reactions with 1-nitrosoindoles as dipolarophiles or dipoles. nih.govnih.govnih.govuobaghdad.edu.iqmdpi.commdpi.com
Novel Rearrangements and Cascade Reactions: The unique electronic properties of the N-nitroso group could be leveraged to design novel rearrangement and cascade reactions, leading to the efficient construction of complex heterocyclic scaffolds.
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of 1H-Indole, 1-nitroso- and pave the way for the development of innovative synthetic methodologies with broad applications in medicinal chemistry and materials science.
Q & A
Basic: What are the recommended methods for synthesizing 1H-Indole, 1-nitroso- and ensuring its purity?
Methodological Answer:
Synthesis of 1H-Indole, 1-nitroso- requires precise control of nitrosation conditions. Use a nitrosating agent (e.g., NaNO₂ in acidic media) under controlled temperature (0–5°C) to avoid over-nitrosation. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity and structure using:
- 1H/13C NMR : Assign peaks for the nitroso group (N=O) and indole aromatic protons. Compare with literature shifts for similar nitrosoindoles .
- IR Spectroscopy : Validate the N=O stretch (~1500–1600 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern.
Basic: How can researchers assess the stability of 1H-Indole, 1-nitroso- under varying experimental conditions?
Methodological Answer:
Stability studies should test:
- pH Dependence : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λmax shifts) or HPLC over 24–72 hours .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C, analyzing degradation products via LC-MS .
- Light Sensitivity : Expose to UV (254 nm) and visible light, comparing degradation rates with dark controls .
Advanced: How can mechanistic insights into the biological activity of 1H-Indole, 1-nitroso- be investigated?
Methodological Answer:
- In Vitro Toxicity Assays : Treat cell lines (e.g., HepG2 for hepatotoxicity) with varying concentrations. Measure apoptosis (Annexin V/PI staining) and oxidative stress markers (ROS assays) .
- Metabolic Profiling : Incubate with liver microsomes and identify metabolites via LC-MS/MS. Compare with known N-nitroso compound pathways (e.g., CYP450-mediated denitrosation) .
- DNA Adduct Analysis : Use ³²P-postlabeling or mass spectrometry to detect covalent DNA modifications, a hallmark of nitroso compound carcinogenicity .
Advanced: How should researchers resolve contradictions in reported spectral data for 1H-Indole, 1-nitroso- derivatives?
Methodological Answer:
- Cross-Validation : Compare NMR/IR/MS data across multiple independent studies. For example, conflicting N=O IR stretches may arise from solvent polarity differences—replicate experiments in identical solvents .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and vibrational spectra. Validate against experimental data .
- Collaborative Reproducibility : Share samples with independent labs for parallel characterization, ensuring instrumentation calibration (e.g., NMR magnet stability) .
Basic: What analytical techniques are optimal for quantifying 1H-Indole, 1-nitroso- in complex matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Optimize MRM transitions for [M+H]⁺ → fragment ions .
- Gas Chromatography (GC-MS) : Derivatize with BSTFA to enhance volatility. Monitor for nitroso-specific fragments (e.g., m/z 30 for NO⁺) .
- Quality Control : Spike recovery tests (70–120%) and use isotopically labeled internal standards (e.g., ¹⁵N-nitroso analogs) to correct matrix effects .
Advanced: How can researchers design experiments to evaluate the toxicological profile of 1H-Indole, 1-nitroso-?
Methodological Answer:
- Dose-Response Studies : Administer escalating doses to rodent models (e.g., F344 rats) via oral gavage. Monitor tumor incidence (e.g., liver, brain) over 6–12 months, comparing with controls .
- Omics Integration : Perform transcriptomics (RNA-Seq) on exposed tissues to identify dysregulated pathways (e.g., DNA repair, apoptosis). Validate key targets via qPCR .
- Epidemiological Correlation : Cross-reference toxicology data with population studies on nitroso compound exposure (e.g., dietary sources) to assess relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
